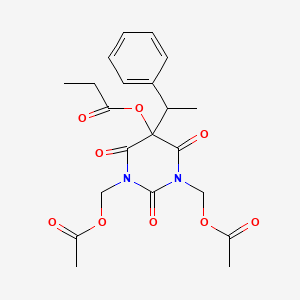![molecular formula C7H6ClN3O B13962500 5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an amino group at the 5th position and a chlorine atom at the 4th position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- typically involves the reaction of o-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150 to 250°C. This reaction leads to the formation of benzimidazolone, which is then nitrated and reduced to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of o-phenylenediamine with urea, followed by nitration and reduction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The amino and chloro groups on the benzimidazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2H-Benzimidazol-2-one, 5-amino-4-chloro-1,3-dihydro- is unique due to the presence of both an amino group and a chlorine atom on the benzimidazole ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
5-amino-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-5-3(9)1-2-4-6(5)11-7(12)10-4/h1-2H,9H2,(H2,10,11,12) |
Clé InChI |
ZBPDNAWSFZIAOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1N)Cl)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)


![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)



